Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound belonging to the class of pyrazolopyridines. This compound features a pyrazolo ring fused with a pyridine ring, along with an ethyl ester functional group. It is of interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized from readily available reagents and has been documented in various scientific literature, particularly in studies focused on developing new pharmaceuticals. Its synthesis and applications have been explored in research articles and patents.
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is classified as:
The synthesis of ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Typically, reactions may require reflux conditions or specialized catalysts to promote cyclization and chlorination efficiently.
The molecular formula for ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is C_10H_10ClN_3O_2. Its structure features:
The compound has specific structural characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions:
These reactions often require specific conditions, such as the presence of bases or acids, and can be monitored using chromatographic techniques to assess reaction progress.
The mechanism of action for ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with biological targets, potentially including enzymes or receptors within cells.
Studies suggest that compounds with similar structures may exhibit inhibitory effects on certain enzymes or pathways involved in disease processes. The exact mechanism would need to be elucidated through biological assays and structure-activity relationship studies.
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is expected to have:
The compound is likely to exhibit:
Relevant data should be derived from experimental studies to confirm these properties accurately.
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential applications in:
Research into this compound could lead to significant advancements in pharmaceutical sciences and therapeutic applications.
Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-rich heterocyclic compounds that have emerged as critical pharmacophores in drug discovery. Characterized by a fused bicyclic structure, these compounds exhibit structural mimicry of purine bases like adenine and guanine, enabling targeted interactions with biological macromolecules [6]. Their intrinsic balanced hydrophobicity and hydrogen-bonding capacity facilitate optimal binding to diverse enzyme active sites, particularly kinases and phosphodiesterases. The scaffold’s synthetic versatility allows strategic decoration at multiple positions (N1, C3, C4, C5, C6), making it a adaptable template for generating pharmacologically active molecules [6] [9]. Over 300,000 derivatives of the 1H-tautomer have been documented, underscoring its broad applicability in oncology, immunology, and infectious disease therapeutics [6].
The journey of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva’s synthesis of the first monosubstituted derivative (R3 = Ph) via condensation of diphenylhydrazone and pyridine using iodine [6]. Bulow’s 1911 breakthrough further advanced the field by demonstrating the scaffold’s assembly from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid—a methodology still employed today [6]. The 21st century witnessed a surge in interest, with >2400 patents filed since 2012, reflecting intensified exploration of this chemotype [6].
Table 1: Evolution of Key Pyrazolo[3,4-b]Pyridine Derivatives
Year | Derivative | Synthetic Method | Significance |
---|---|---|---|
1908 | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | Diphenylhydrazone + pyridine + I₂ | First reported compound in class |
1911 | 1-Phenyl-3-methyl derivatives | Aminopyrazole + 1,3-diketones in AcOH | Established cyclocondensation strategy |
2012–2022 | Diverse kinase inhibitors (e.g., Mps1/PIM-1) | Multicomponent reactions, Vilsmeier-Haack | Enabled clinical candidates; 54% of recent literature |
Modern synthetic innovations include:
The pyrazolo[3,4-b]pyridine system exhibits prototropic tautomerism, theoretically permitting 1H- (e.g., 1a) and 2H- (e.g., 2a) forms. However, computational and experimental evidence unequivocally establishes the 1H-tautomer as the dominant and energetically favored state. AM1 calculations reveal a 37.03 kJ/mol (9 kcal/mol) stability advantage for the 1H-configuration due to extended aromatic delocalization across both rings [6] [10]. In contrast, the 2H-tautomer disrupts conjugation, limiting resonance stabilization [6].
Table 2: Comparative Stability and Prevalence of 1H- vs. 2H-Tautomers
Property | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Relative Energy (AM1) | 0 kJ/mol (Reference) | +37.03 kJ/mol |
Aromaticity | Full π-delocalization in both rings | Peripheral resonance only |
Representative Compounds | 300,000+ (e.g., clinical candidates) | <19,000 (no drug candidates) |
DrugBank Entries | 14 (Experimental/Approved) | 0 |
The 1H-tautomer’s N1–H group serves as a critical hydrogen-bond donor, while N2 acts as an acceptor, mimicking purine interactions. This bidirectional functionality underpins the scaffold’s ability to occupy ATP-binding pockets in kinases like Mps1 and PIM-1 [4] [9]. DFT analyses confirm that deviations to the 2H-form occur only in non-aromatic fused systems (e.g., tetrahydropyridones), further validating the 1H-configuration’s supremacy in bioactive contexts [6] [10].
Strategic substitution at C3, C4, and C6 transforms the pyrazolo[3,4-b]pyridine core into tailored pharmacophores. Analysis of >300,000 derivatives reveals distinct roles for each position:
C3 (Methyl Dominance):Methyl occupies C3 in 46.77% of compounds (e.g., ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, CAS# 1429171-52-7). This group balances steric tolerance and electron donation, enhancing membrane permeability without significant metabolic liability [6] [9]. In kinase inhibitors (e.g., Mps1/PIM-1), C3-methyl fits into hydrophobic subpockets, improving affinity and cellular potency [9]. Alternatives like phenyl (4.58%) or amino groups (2.33%) enable π-stacking or hydrogen bonding but increase molecular weight [6].
C4 (Electrophile for Derivatization):The ethyl ester in the target compound exemplifies C4’s role as a versatile synthetic handle. This position readily undergoes:
Reduction → Alcohols for linker diversificationComputational descriptors (LogP = 2.10, TPSA = 67.9 Ų) confirm C4 esters optimize lipophilicity and solubility [7] [8].
C6 (Chloro as a Leaving Group):Chloro-substitution at C6 appears in >70% of anticancer derivatives. Its significance includes:
Table 3: Impact of Substituents on Bioactivity
Position | Common Group | Prevalence | Key Roles | Example Application |
---|---|---|---|---|
C3 | Methyl | 46.77% | Steric occupancy; metabolic stability | Mps1 inhibitors (IC₅₀ = 2.6 nM) [9] |
C4 | Ethyl Ester | High in synthons | Derivatization hub (hydrolysis/amidation) | Pro-drug activation; PIM-1 inhibitors |
C6 | Chloro | >70% (in drugs) | SNAr reactivity; electronic modulation | Anticancer candidates (BAY-1217389) [4] |
The synergy of these substituents creates a multifunctional pharmacophore: The C3-methyl group provides metabolic stability, the C4-ester enables late-stage diversification, and the C6-chloro allows rapid generation of analog libraries via SNAr. This triad is exemplified in ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which serves as a key intermediate for potent Mps1 inhibitors like compound 31 (IC₅₀ = 2.596 nM) [4] [9].
Concluding Remarks
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exemplifies the strategic integration of substituent effects to optimize drug-like properties. Its C3-methyl group ensures stability, the C4-ester enables versatile derivatization, and the C6-chloro acts as a vector for diversification—collectively underpinning its value in medicinal chemistry. As synthetic methodologies advance, this scaffold will continue yielding targeted therapeutics, particularly in oncology.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3